molecular formula C14H21ClN2O2 B8782488 benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride

Cat. No.: B8782488
M. Wt: 284.78 g/mol
InChI Key: MACXIWCHAVQVRI-BTQNPOSSSA-N
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Description

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride: . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride typically involves the reaction of benzyl chloroformate with ®-3-aminomethylpiperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a ligand that binds to receptors or enzymes , modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride can be compared with other similar compounds, such as:

  • R-3-(AMINOMETHYL)-1-N-CBZ-PIPERIDINE-HCl
  • Benzyl [®-piperidin-3-yl]methylcarbamate hydrochloride

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H/t13-;/m1./s1

InChI Key

MACXIWCHAVQVRI-BTQNPOSSSA-N

Isomeric SMILES

C1C[C@H](CNC1)CNC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(benzyloxycarbonylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester (594 mg, 1.7 mmol) in ethyl acetate (10 mL) was stirred on an ice bath and treated with a solution of hydrogen chloride in dioxane (4.0 N, 10 mL, 40 mmol). The mixture was stirred for 80 minutes, then was concentrated under vacuum. The gummy residue was triturated repeatedly in ether to provide a white powder (408 mg, 84%)which was extremely hygroscopic and was used without further purification. 1H NMR (300 MHz, CD3OD) δ7.34 (m, 5H), 5.07 (s, 2H), 3.34 (m, 2H), 3.09 (m, 2H), 2.88 (m, 1H), 2.66 (m, 1H), 1.90 (m, 3H), 1.70 (m, 1H), 1.30 (m, 1H).
Quantity
10 mL
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Reaction Step One
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0 (± 1) mol
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10 mL
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Yield
84%

Synthesis routes and methods II

Procedure details

Benzyl (1-(tert-butoxycarbonyl)piperidin-3-yl)methylcarbamate (3.22 g, 9.25 mmol) was treated with a 4.0 M HCl solution in dioxane (11.3 mL, 46.25 mmol). Formation of a white precipitate was observed. After 3 h, the reaction was complete. The solvent and excess HCl were removed under reduced pressure to obtain benzyl (piperidin-3-yl)methylcarbamate hydrochloride as a white solid. LC/MS: m/z 249.3 (M+H)+ at 1.28 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One

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